molecular formula C13H16N4OS B2435465 N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1223197-92-9

N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2435465
CAS RN: 1223197-92-9
M. Wt: 276.36
InChI Key: RTRQUMMRROLFME-UHFFFAOYSA-N
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Description

The compound “N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide” is a complex organic molecule that contains an imidazole ring, a pyridine ring, and a carboxamide group. The imidazole ring is a five-membered ring with two nitrogen atoms, which is a common structure in many biologically active molecules . The pyridine ring is a six-membered ring with one nitrogen atom, which is often found in compounds with various chemical and biological properties. The carboxamide group (-CONH2) is a functional group that also appears in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyridine rings, as well as the carboxamide group. These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and pyridine rings, as well as the carboxamide group. These groups could potentially participate in various types of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyridine rings could contribute to its aromaticity and potentially its planarity. The carboxamide group could contribute to its polarity and potential for forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Given the presence of the imidazole ring, it’s possible that this compound could interact with biological targets that also interact with other imidazole-containing compounds .

Future Directions

Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and exploring its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-19-13-11(4-2-5-16-13)12(18)15-6-3-8-17-9-7-14-10-17/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQUMMRROLFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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